4-(Aminomethyl)-1-phenethylpiperidin-4-ol dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is notable for its structural features, which include a piperidine ring substituted with an aminomethyl and a phenethyl group. Its chemical formula is with a molecular weight of approximately 250.34 g/mol. The dihydrochloride form indicates that it contains two hydrochloric acid molecules associated with it, enhancing its solubility in water.
4-(Aminomethyl)-1-phenethylpiperidin-4-ol dihydrochloride can be classified as:
The synthesis of 4-(Aminomethyl)-1-phenethylpiperidin-4-ol dihydrochloride typically involves several steps, often starting from commercially available piperidine derivatives.
Methods:
Technical details regarding specific conditions (temperature, time, solvent system) are crucial for optimizing yield and purity .
The compound can participate in various chemical reactions typical for amines and alcohols:
These reactions are essential for its application in synthesizing more complex molecules .
The mechanism of action of 4-(Aminomethyl)-1-phenethylpiperidin-4-ol dihydrochloride primarily involves interaction with opioid receptors, particularly the mu-opioid receptor.
Relevant data regarding melting point, boiling point, and specific heat capacity may vary based on experimental conditions but are crucial for practical applications .
The primary applications of 4-(Aminomethyl)-1-phenethylpiperidin-4-ol dihydrochloride include:
This compound's versatility makes it an important subject for ongoing research in medicinal chemistry and pharmacology .
Retrosynthetic dissection of 4-(aminomethyl)-1-phenethylpiperidin-4-ol dihydrochloride reveals three logical disconnections guiding synthetic design (Figure 1). The primary disconnection targets the C-N bond of the phenethyl substituent, suggesting 4-(aminomethyl)piperidin-4-ol and β-phenethyl bromide as immediate precursors. This approach capitalizes on the nucleophilic character of the piperidine nitrogen for alkylation under basic conditions. A secondary disconnection focuses on the aminomethyl group, revealing formaldehyde and the secondary amine 1-phenethylpiperidin-4-one as potential substrates for reductive amination—a strategy particularly effective for introducing aminomethyl functionality onto sterically hindered amines. The tertiary alcohol moiety presents a third disconnection point, where a carbonyl-based strategy emerges: 1-benzyl-4-cyanopiperidine could serve as a precursor through Grignard addition to the nitrile followed by reduction of the resulting imine. Alternatively, 4-oxo-1-phenethylpiperidine could undergo nucleophilic addition of cyanide followed by reduction to install the aminomethyl alcohol functionality. Each pathway presents distinct challenges in regioselectivity and functional group compatibility that influence route selection [2].
Table 1: Retrosynthetic Disconnections for Target Compound
Disconnection Site | Synthon Pair | Key Bond Formation | Strategic Considerations |
---|---|---|---|
Phenethyl C-N bond | 4-(Aminomethyl)piperidin-4-ol + β-Phenethyl bromide | N-Alkylation | Requires nitrogen protection/deprotection; risk of dialkylation |
Aminomethyl group | 1-Phenethylpiperidin-4-one + Formaldehyde | Reductive Amination | Stereoelectronic effects influence imine formation kinetics |
Tertiary alcohol | 1-Benzyl-4-cyanopiperidine + Phenylmagnesium bromide | Grignard Addition | Generates stereocenters; requires subsequent reduction |
Piperidine ring construction and functionalization leverage diverse catalytic methodologies, with transition metal-catalyzed hydrogenation emerging as a cornerstone technique. Pyridine hydrogenation represents the most industrially relevant approach to piperidine synthesis, though its application to complex derivatives requires careful optimization. Beller's group demonstrated that cobalt catalysts supported on titanium nanoparticles enable efficient pyridine-to-piperidine conversions under acid-free aqueous conditions (Scheme 2A), achieving yields exceeding 85% for various substituted piperidines [1]. For stereochemical control in multi-substituted systems, ruthenium heterogeneous catalysts facilitate cis-selective hydrogenation of polysubstituted pyridines (Scheme 2B), while nickel silicide catalysts offer a cost-effective alternative to precious metals (Scheme 2C) [1]. Beyond hydrogenation, palladium-catalyzed Suzuki-Miyaura coupling enables strategic introduction of aromatic groups prior to piperidine ring formation. Usuki demonstrated this approach in a synthesis of donepezil intermediates, where chemoselective hydrogenation preserved sensitive indole moieties while reducing pyridine to piperidine (Scheme 7C) [1]. For α-functionalization, directed ortho-lithiation of N-Boc-piperidine followed by electrophilic quenching provides efficient access to 2,6-disubstituted derivatives—a strategy employed in (±)-solenopsin synthesis (Equation 4) [2]. Complementary to this, anodic α-methoxylation of piperidine carbamates enables nucleophilic displacement for installing carbon substituents at the α-position [2].
Table 2: Catalytic Systems for Piperidine Functionalization
Catalyst System | Reaction Type | Key Advantage | Limitation | Reference |
---|---|---|---|---|
Co/Ti nanoparticles (Beller) | Pyridine hydrogenation | Acid-free conditions; aqueous medium | Moderate stereoselectivity | [1] |
Ru heterogeneous catalyst | cis-Hydrogenation of polysubstituted pyridines | High diastereoselectivity | Requires precious metal | [1] |
Ni silicide catalyst | Pyridine hydrogenation | Cost-effective nickel-based system | Limited functional group tolerance | [1] |
RhCl(PPh₃)₃ with excess PPh₃ | Intramolecular hydroaminomethylation | Forms dihydropyridones | Requires ligand optimization | [1] |
Pd/C with triethylamine | Chemoselective hydrogenation | Preserves aromatic moieties | Sensitive to substituent bulk | [1] |
Aminomethylation of piperidine derivatives employs three principal methodologies with varying efficiency profiles. The Eschweiler-Clarke reaction provides a direct approach via reductive methylation using formaldehyde/formic acid, but suffers from overalkylation risks and limited applicability to sterically hindered amines. More controlled installation of the aminomethyl group utilizes reductive amination of carbonyl precursors. Kumar's synthesis of ethyl N-aryl-2,6-dioxo-piperid-3-ene-4-carboxylates demonstrates this approach, where formaldehyde and sodium cyanoborohydride efficiently converted piperidinone intermediates to aminomethyl derivatives (Figure 23) [2]. This method offers superior functional group tolerance and compatibility with stereochemically complex scaffolds. For tertiary carbon centers, Strecker synthesis followed by reduction provides an alternative pathway. The reaction of 4-oxopiperidines with KCN/NH₄Cl generates α-aminonitrile intermediates, which subsequent reduction converts to aminomethylated products. While step-intensive, this approach excels for constructing quaternary carbon centers bearing aminomethyl groups. Comparative studies reveal significant efficiency differences: reductive amination typically achieves 70-90% yields for secondary piperidines but drops to 40-60% for tertiary systems, while the Strecker route provides more consistent 65-75% yields across substitution patterns but requires harsh reduction conditions. Solvent selection critically influences outcomes, with protic solvents (MeOH, EtOH) accelerating reductive amination but promoting side reactions in Strecker protocols [2].
The introduction of the phenethyl moiety onto the piperidine nitrogen presents significant stereochemical challenges with profound pharmacological implications. N-alkylation of 4-substituted piperidines can proceed through either inversion or retention of configuration at nitrogen depending on reaction mechanism and solvent effects. When the nitrogen exists in a stereochemically defined state (e.g., chiral N-H piperidines), alkylation typically proceeds with stereoinversion via SN2 pathway. However, for target compounds acting on opioid receptors (like fentanyl analogs), the spatial orientation of the phenethyl group relative to the piperidine chair conformation dramatically influences biological activity. Computational analyses of 4-phenyl-4-anilidopiperidines reveal that bioactive conformations require the phenethyl group occupying an equatorial position with specific torsion angles relative to the C4 substituent [4]. Achieving this thermodynamically favored conformation during synthesis necessitates precise control of reaction kinetics versus thermodynamic equilibration. Alkylation under kinetic control (low temperature, aprotic solvents) favors axial attack, producing metastable axial isomers that subsequently epimerize. In contrast, thermodynamic conditions (elevated temperature, protic solvents) directly yield equatorial derivatives. Studies on 4-phenylpiperidine analgesics demonstrate that catalyst-mediated asymmetric alkylation using chiral phase-transfer catalysts (e.g., cinchona-derived) achieves up to 88% ee for phenethyl introduction, though this efficiency diminishes with bulky C4 substituents [4]. The steric bulk of the 4-(aminomethyl)-4-ol group further complicates stereocontrol by hindering reagent approach and slowing epimerization kinetics. Strategies employing chiral auxiliaries on the nitrogen or C4 position temporarily enforce diastereoselective phenethylation but require additional deprotection steps [4].
Conversion of the free base to the dihydrochloride salt serves critical purposes in pharmaceutical development: enhancing stability, improving crystallinity, and modifying solubility profiles. Solvent selection profoundly impacts salt purity and crystalline form. Methanol and ethanol facilitate rapid dissolution during acidification but often produce solvated crystals requiring desolvation. Isopropanol generates denser crystals with lower solvent inclusion tendencies but risks oiling out with hydrophilic compounds. Dichloromethane/ethanol mixtures (4:1 v/v) provide an optimal balance for 4-(aminomethyl)-1-phenethylpiperidin-4-ol dihydrochloride crystallization, enabling high recovery (≥92%) without solvate formation [5]. Counterion selection involves complex trade-offs: hydrochloride salts dominate pharmaceutical applications due to favorable toxicological profiles and crystallinity, but may exhibit hygroscopicity. For the target compound, dihydrochloride formation proceeds via sequential protonation: the piperidine nitrogen (pKa ~10.5) protonates first, followed by the aminomethyl group (pKa ~9.8). Titration monitoring reveals stoichiometric endpoint at 2.05-2.10 equivalents of HCl, confirming di-salt formation. Concentration control during acid addition prevents local super-saturation that triggers amorphous precipitation. Post-crystallization, lyophilization from tert-butanol/water (9:1) produces a non-hygroscopic free-flowing powder with consistent polymorphic form (Form I, confirmed by PXRD). Comparative studies of counterions reveal hydrochloride provides superior crystallinity and dissolution kinetics versus hydrobromide or sulfate salts, though maleate salts offer improved thermal stability at the expense of aqueous solubility [5].
Table 3: Salt Formation Optimization Parameters
Parameter | Conditions Tested | Optimal Condition | Impact on Product Quality |
---|---|---|---|
Solvent System | MeOH, EtOH, iPrOH, EtOAc, DCM/EtOH | Dichloromethane/Ethanol (4:1) | Non-solvated crystals; 95% recovery |
HCl Equivalents | 1.8-2.5 eq | 2.05-2.10 eq | Stoichiometric di-salt formation; minimal free acid |
Concentration (M) | 0.1-1.0 | 0.25 | Prevents oiling out; controls crystal size distribution |
Temperature | 0°C, 25°C, 40°C | 0-5°C | Enhances crystal purity; reduces inclusions |
Addition Rate | Bolus vs. controlled addition (0.5-5 mL/min) | 1.0 mL/min (2M HCl in dioxane) | Prevents local supersaturation and amorphous formation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7